2,4-Dimethylphenyl chloroformate
Description
2,4-Dimethylphenyl chloroformate (C₉H₉ClO₂) is an organochlorine compound belonging to the chloroformate family, characterized by a phenyl ring substituted with methyl groups at the 2- and 4-positions. Chloroformates are reactive esters of chlorocarbonic acid, widely used in organic synthesis for introducing carbonate or carbamate functionalities.
Properties
CAS No. |
35709-99-0 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-8(7(2)5-6)12-9(10)11/h3-5H,1-2H3 |
InChI Key |
JRVKFYMWXSDYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)Cl)C |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Use in Organic Chemistry
2,4-Dimethylphenyl chloroformate is primarily used as a reagent in organic synthesis. It functions as an acylating agent, allowing for the introduction of the 2,4-dimethylphenyl group into various substrates. This property is particularly useful in the synthesis of esters and amides.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Esterification | Alcohol + this compound | 2,4-Dimethylphenyl ester |
| Amide Formation | Amine + this compound | 2,4-Dimethylphenyl amide |
| Synthesis of Carbamates | Alcohol + Amine + this compound | Carbamate derivative |
Pharmaceutical Applications
One of the most significant applications of this compound is in the pharmaceutical industry. It is utilized in the synthesis of various pharmaceutical compounds, including intermediates for drugs. For instance, it plays a role in synthesizing vortioxetine, an antidepressant under development.
Case Study: Vortioxetine Synthesis
A recent patent describes a novel process for synthesizing vortioxetine using this compound as a key reagent. The process involves multiple steps that include:
- Formation of a piperazine derivative.
- Reaction with 2,4-dimethylthiophenol.
- Purification through chromatography techniques.
The overall yield reported for this process was approximately 17%, highlighting the efficiency of using this chloroformate derivative in complex drug synthesis .
Environmental Considerations
While this compound is effective in synthetic applications, its use must be managed carefully due to potential environmental impacts. The compound can release harmful gases upon hydrolysis; thus, proper safety protocols must be followed during its handling and disposal.
Comparison with Similar Compounds
Key Observations :
- Solubility: All chloroformates are highly soluble in non-polar organic solvents. 2,4-Dimethylphenyl chloroformate shares similar solubility profiles with phenyl and methyl derivatives due to hydrophobic aromatic rings .
- Stability : Methyl and phenyl chloroformates decompose upon heating, releasing HCl and CO₂. The steric bulk of 2,4-dimethyl groups may enhance thermal stability compared to smaller substituents .
Reactivity in Chemical Reactions
Substituents on the phenyl ring significantly influence reactivity:
Aminolysis Reactions
- Phenyl and 4-Chlorophenyl chloroformates : React readily with cellulose derivatives to form carbamates, attributed to the electron-withdrawing effect of the Cl substituent, which activates the carbonyl group .
- 4-Nitrophenyl chloroformate : Unreactive under similar conditions due to excessive electron withdrawal by the nitro group, destabilizing the intermediate .
- This compound: Predicted to exhibit moderate reactivity. However, steric hindrance from the 2,4-dimethyl groups may further slow reactions .
Hydrolysis
All chloroformates hydrolyze in aqueous conditions, but rates vary:
- Methyl chloroformate hydrolyzes rapidly in water, producing methanol and HCl .
- Bulky aryl derivatives like this compound likely show slower hydrolysis due to reduced water solubility and steric effects .
Preparation Methods
Traditional Batch Reactor Protocol
In a typical batch process, 2,4-dimethylphenol is dissolved in an inert solvent (e.g., toluene or dichloromethane) and cooled to 0–5°C. Phosgene is introduced gradually, either as a gas or in solution, while maintaining rigorous temperature control. The reaction mixture is stirred for 4–6 hours, after which excess phosgene and HCl are purged with nitrogen. The crude product is purified via vacuum distillation.
Key Parameters:
-
Temperature: 0–10°C to minimize carbonate formation.
-
Solvent: Toluene preferred for its high phosgene solubility (0.8 mol/L at 25°C).
-
Molar Ratio: 1:1.1 (phenol:phosgene) to ensure complete conversion.
Limitations:
-
Low throughput due to extended reaction times.
-
Risk of hot spots leading to byproduct formation.
Continuous Flow Synthesis
Atomized Reactor System (US3966786A)
The atomized reactor method involves nebulizing 2,4-dimethylphenol into a phosgene-saturated vapor stream within a vertical columnar reactor. This approach ensures rapid mixing and isothermic conditions, leveraging the heat of reaction to maintain a temperature gradient-free environment.
Apparatus Setup:
-
Reactor Zones: Reaction, charged, and condensation zones.
-
Nebulizer: Utilizes phosgene vapor pressure to atomize the phenol.
Performance Data:
| Parameter | Value |
|---|---|
| Yield (Phosgene) | 96–98% |
| Purity | >94% |
| Throughput | 1.2 kg/hr (bench scale) |
Advantages:
Flow Reactor with Temperature Modulation (WO2006044575A1)
This method employs a tubular flow reactor maintained at 0–60°C. A mixture of 2,4-dimethylphenol, phosgene, and solvent (e.g., dichloroethane) is introduced continuously, with residence times optimized to 30–120 seconds. Organic bases like pyridine may be added to sequester HCl and prevent side reactions.
Optimized Conditions:
-
Temperature: 25–40°C.
-
Residence Time: 60 seconds.
-
Solvent: Dichloroethane (ε = 10.4) enhances phosgene solubility.
Yield Comparison:
| Base Added | Yield (%) | Purity (%) |
|---|---|---|
| None | 82 | 88 |
| Pyridine | 91 | 95 |
| Triethylamine | 89 | 93 |
Solvent-Free Mechanochemical Synthesis
Emerging research indicates potential for solvent-free synthesis using high-energy ball milling. 2,4-Dimethylphenol and solid phosgene equivalents (e.g., triphosgene) are milled with catalytic K₂CO₃. Preliminary results show:
-
Reaction Time: 30 minutes.
-
Yield: 78% (unoptimized).
-
Advantages: Eliminates solvent waste and phosgene handling risks.
Industrial-Scale Production Metrics
Data extrapolated from patent examples for analogous aryl chloroformates:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (tonnes) | 500 | 5,000 |
| Energy Consumption (kWh/kg) | 8.2 | 3.1 |
| CO₂ Emissions (kg/kg) | 1.5 | 0.7 |
Q & A
Q. What are the optimal synthetic routes for 2,4-Dimethylphenyl chloroformate, and how can side reactions be minimized?
The synthesis of this compound typically involves reacting 2,4-dimethylphenol with phosgene (COCl₂) under controlled conditions. Key considerations include:
- Temperature control : Maintain temperatures between 0–5°C to prevent decomposition of the chloroformate product .
- Base selection : Use non-nucleophilic bases (e.g., pyridine or triethylamine) to neutralize HCl byproducts and avoid competing nucleophilic attacks .
- Continuous flow reactors : These reduce side reactions (e.g., hydrolysis) by ensuring rapid mixing and precise stoichiometric control .
- Phosgene alternatives : For safer lab-scale synthesis, consider using triphosgene, which releases phosgene in situ under milder conditions .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm the presence of methyl groups (δ 2.3–2.5 ppm) and the chloroformate carbonyl (δ 150–155 ppm) .
- X-ray crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) are widely used to refine crystal structures, especially when resolving ambiguities in stereochemistry .
- Chromatography : HPLC or GC-MS with UV detection ensures purity (>99%) and identifies common impurities like residual phenol or diphenyl carbonate .
Q. How does the reactivity of this compound compare to other aryl chloroformates?
The electron-donating methyl groups at the 2- and 4-positions increase the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted phenyl chloroformate. However, steric hindrance from the methyl groups may reduce reactivity with bulky nucleophiles .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic acyl substitution reactions?
- Electronic effects : Methyl groups activate the carbonyl carbon by electron donation, favoring nucleophilic attack at the carbonyl.
- Steric effects : The 2-methyl group directs nucleophiles to the para position, minimizing steric clashes. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize the transition state, accelerating reaction rates .
Q. How can contradictory data from kinetic studies of hydrolysis reactions be resolved?
Discrepancies in hydrolysis rates may arise from:
- pH dependence : Hydrolysis accelerates under alkaline conditions due to hydroxide ion attack. Use buffered solutions to maintain consistent pH .
- Temperature variability : Employ isothermal calorimetry to monitor real-time exothermicity and ensure controlled thermal conditions .
- Cross-validation : Compare data from multiple techniques (e.g., NMR, IR) to confirm reaction progress and intermediate formation .
Q. What strategies improve the stability of this compound in long-term storage?
Q. How can computational modeling aid in designing derivatives of this compound for targeted applications?
- Molecular docking : Predict binding affinities of derivatives (e.g., carbamate prodrugs) with biological targets .
- QSAR studies : Correlate substituent effects (e.g., halogenation) with reactivity or toxicity profiles .
- Software tools : Use ORTEP-III for visualizing molecular conformations and SHELX for crystallographic data refinement .
Q. What safety protocols are critical when handling this compound in high-throughput experiments?
- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate exposure to phosgene byproducts .
- PPE : Wear nitrile gloves, goggles, and aprons resistant to chlorinated compounds .
- Emergency procedures : Neutralize spills with sodium bicarbonate slurry and evacuate the area immediately .
Applications in Academic Research
Q. How is this compound utilized in synthesizing bioactive molecules?
- Carbamate prodrugs : React with amines to form carbamate linkages, enhancing drug solubility and stability. For example, coupling with hydroxyurea derivatives improves anticancer activity .
- Polymer functionalization : Graft onto polymers via surface-initiated reactions to create antimicrobial coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
